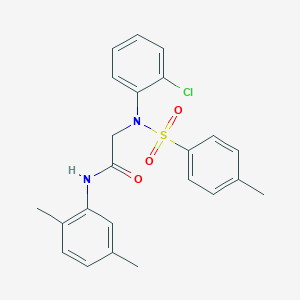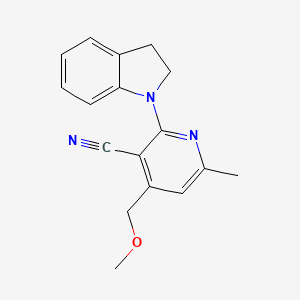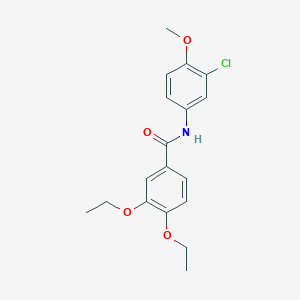![molecular formula C17H20O3 B5839396 4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5839396.png)
4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 3-methylbut-2-en-1-yl ether group attached to the chromen-2-one core
Preparation Methods
The synthesis of 4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-ethyl-8-methyl-7-hydroxy-2H-chromen-2-one with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the side chain.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the 3-methylbut-2-en-1-yl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles such as thiols or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors involved in cancer cell proliferation and inflammation, thereby exerting its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
4-ethyl-8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds such as:
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares a similar side chain but has a different core structure (quinolin-2-one instead of chromen-2-one).
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and methyl groups on the chromen-2-one core, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-ethyl-8-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-5-13-10-16(18)20-17-12(4)15(7-6-14(13)17)19-9-8-11(2)3/h6-8,10H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNXGXWJWOZWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B5839313.png)
![N'-[2-(2-chlorophenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B5839323.png)


![6-bromo-3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5839336.png)
![4-methyl-3-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5839350.png)
![3-bromo-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5839358.png)
![1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5839364.png)
![2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5839367.png)
![15-ethylsulfanyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B5839374.png)
![(1Z)-2-(2,4-dichlorophenyl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide](/img/structure/B5839385.png)

![3-(4-Chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5839413.png)
![4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide](/img/structure/B5839420.png)
